molecular formula C16H12BrN3O4 B15142201 ASM inhibitor 4i

ASM inhibitor 4i

Cat. No.: B15142201
M. Wt: 390.19 g/mol
InChI Key: YYAPAXZETRKZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASM inhibitor 4i is a novel compound designed to inhibit the activity of acid sphingomyelinase, an enzyme involved in sphingolipid metabolism and lipid signaling. Acid sphingomyelinase plays a crucial role in the hydrolysis of sphingomyelin to ceramide, a lipid molecule that participates in various cellular processes, including apoptosis, inflammation, and cell differentiation. This compound has shown potential in the treatment of atherosclerosis by reducing lipid plaques and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASM inhibitor 4i involves the rational design and synthesis of benzene-heterocyclic-based compounds. The key steps include the formation of N-hydroxy-1,2,4-oxadiazole-5-formamides, which are then further modified to enhance their inhibitory activity against acid sphingomyelinase. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: ASM inhibitor 4i undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are studied to identify the most potent inhibitors of acid sphingomyelinase .

Scientific Research Applications

ASM inhibitor 4i has a wide range of scientific research applications, including:

Mechanism of Action

ASM inhibitor 4i exerts its effects by directly inhibiting the activity of acid sphingomyelinase. The compound binds to the enzyme’s active site, preventing the hydrolysis of sphingomyelin to ceramide. This inhibition leads to a decrease in ceramide levels, which in turn reduces apoptosis, inflammation, and other cellular processes mediated by ceramide. The molecular targets and pathways involved include the regulation of sphingolipid metabolism and the modulation of lipid signaling pathways .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its direct and potent inhibition of acid sphingomyelinase, its favorable pharmacokinetic properties, and its demonstrated efficacy in reducing lipid plaques and inflammation in animal models. These characteristics make it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

3-[4-[(4-bromophenoxy)methyl]phenyl]-N-hydroxy-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H12BrN3O4/c17-12-5-7-13(8-6-12)23-9-10-1-3-11(4-2-10)14-18-16(24-20-14)15(21)19-22/h1-8,22H,9H2,(H,19,21)

InChI Key

YYAPAXZETRKZHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C3=NOC(=N3)C(=O)NO

Origin of Product

United States

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